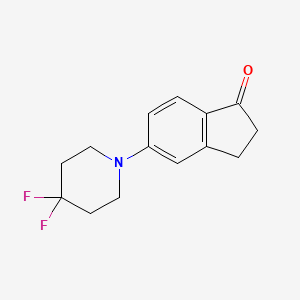
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction where a suitable precursor, such as 4,4-difluorobutyronitrile, undergoes cyclization.
Attachment to the Indenone Core: The difluoropiperidine is then attached to the indenone core via a condensation reaction. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoropiperidine moiety can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: Incorporation into polymers to modify their physical and chemical properties.
Agrochemicals: Potential use in the synthesis of novel agrochemical agents.
Mecanismo De Acción
The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the indenone core.
2,3-Dihydro-1H-inden-1-one: Contains the indenone core but lacks the difluoropiperidine moiety.
Uniqueness
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the difluoropiperidine and indenone structures, which imparts distinct chemical and biological properties. This dual functionality can lead to enhanced reactivity and specificity in various applications compared to its individual components.
Propiedades
Fórmula molecular |
C14H15F2NO |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
5-(4,4-difluoropiperidin-1-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)5-7-17(8-6-14)11-2-3-12-10(9-11)1-4-13(12)18/h2-3,9H,1,4-8H2 |
Clave InChI |
LWAKJDSKWCXZTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2)N3CCC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



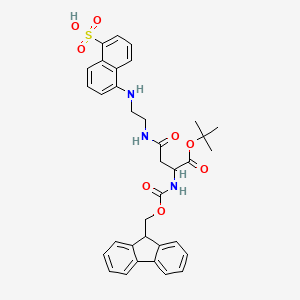
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)

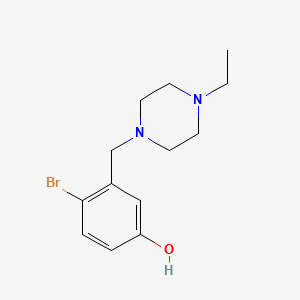

![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)

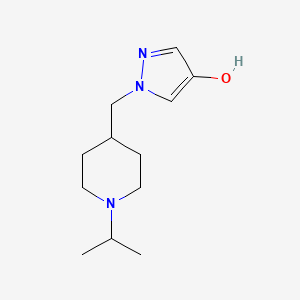
![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)


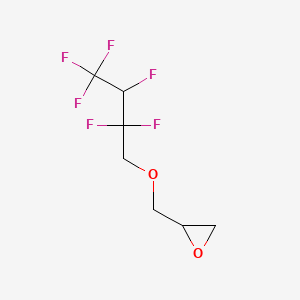
![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
